

The Pivotal Role of Nitrous Acid in Atmospheric Chemistry: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Nitrous acid (HONO), a key atmospheric trace gas, plays a critical and often underestimated role in the oxidative capacity of the troposphere. Its photolysis is a primary source of the hydroxyl radical (OH), the atmosphere's main cleansing agent. Understanding the sources, sinks, and complex chemical interactions of HONO is paramount for accurate air quality modeling, predicting the formation of secondary pollutants like ozone and particulate matter, and assessing the atmospheric fate of airborne compounds. This technical guide provides an in-depth analysis of the atmospheric chemistry of **nitrous acid**, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate chemical pathways.

Core Atmospheric Chemistry of Nitrous Acid

The significance of **nitrous acid** in atmospheric chemistry is primarily due to its role as a potent source of hydroxyl radicals upon photolysis by sunlight (λ < 400 nm).[1][2] This reaction initiates a cascade of oxidative processes that drive the formation of photochemical smog and influence the lifetime of numerous atmospheric pollutants.

Key Reactions:

Photolysis (Primary Sink and OH Source): HONO + hv → OH + NO[1][2]

The diurnal cycle of HONO is characterized by accumulation during the night and rapid photolysis after sunrise, leading to a burst of OH radicals that kickstart daytime atmospheric



chemistry.[3]

Formation Pathways of Nitrous Acid

The formation of atmospheric HONO is complex, involving both homogeneous and heterogeneous reactions. While the gas-phase reaction of nitric oxide (NO) and the hydroxyl radical (OH) is a known source, it cannot account for the observed nighttime and surprisingly high daytime concentrations of HONO, leading to the concept of a "missing HONO source."[4] [5][6]

- Homogeneous Formation: NO + OH + M → HONO + M (where M is a third body, like N₂ or O₂)
- Heterogeneous Formation: These reactions, occurring on various surfaces, are now recognized as the dominant source of atmospheric HONO.
 - On Ground and Urban Surfaces: The heterogeneous reaction of nitrogen dioxide (NO₂) on wet surfaces, such as soil, buildings, and roads, is a major contributor to nighttime HONO accumulation.[3][5]
 - On Aerosol Particles: The surface of aerosol particles provides a medium for the conversion of NO₂ to HONO. The efficiency of this process is influenced by the aerosol composition, relative humidity, and surface area.[5][7]
 - o Photo-enhanced Formation: Recent studies have highlighted the importance of light-induced formation of HONO on surfaces, helping to explain the unexpectedly high daytime concentrations. This can occur through the photolysis of adsorbed nitric acid (HNO₃) or photo-enhanced reactions of NO₂ on photosensitive surfaces like humic acids and titanium dioxide (TiO₂).[8]
 - Direct Emissions: Direct emissions from combustion sources, such as vehicle exhaust and biomass burning, as well as soil emissions, are also significant contributors to the atmospheric HONO budget.[4][5] Recent research suggests that direct emissions, including from previously overlooked sources like livestock farming, may be more significant than previously assumed.[4]

Sinks of Nitrous Acid



The primary sink for atmospheric HONO is photolysis.[3] Other minor loss pathways include its reaction with the hydroxyl radical and dry deposition to surfaces.

Reaction with OH: HONO + OH → H₂O + NO₂

Quantitative Data on Nitrous Acid in the Atmosphere

The concentration of **nitrous acid** and its contribution to the atmospheric OH budget vary significantly depending on the environment (e.g., urban, rural, marine) and time of day. The following tables summarize key quantitative data from various studies.

Location/Envir onment	HONO Concentration (ppb)	OH Production Rate from HONO (P(OH)HONO) (106 molecules cm-3 s-1)	Contribution of HONO to Total Primary OH Production (%)	Reference
Guangzhou, China (Urban)	0.74 ± 0.70 (average)	-	Up to 92%	[2]
Nanjing, China (Suburban)	0.69 ± 0.58 (yearly average)	1.16 ppb h-1 (mean)	Larger than ozone photolysis	[5][6]
Xi'an, China (Urban)	1.12 (average)	-	60.8% (daytime, from unknown source)	[9]
North China Plain (Rural)	-	-	39-45% from direct emissions	[4]
Melbourne, Australia (Suburban)	0.220 ± 0.030 (midday average)	Implies source of 1 ppb h-1 above PSS	Up to 4 times stronger than ozone photolysis	[10]
Southern China (Rural)	~0.2 (noontime)	0.77 ppb h-1 (additional daytime source)	-	[11]



HONO Source	Contribution to HONO Budget	Environment	Reference
Direct Emissions (including livestock)	39-45%	Rural	[4]
Heterogeneous NO ₂ on Ground Surface	~36% (nocturnal)	Suburban	[5][6]
Soil Emission	Up to 40% (July/August)	Suburban	[5][6]
Heterogeneous NO ₂ on Aerosol Surface	Up to 40% (haze events)	Suburban	[5][6]
Vehicle Emissions	~23% (nocturnal)	Suburban	[5][6]
Homogeneous (NO + OH)	-	-	
Photo-induced NO ₂ Conversion	Significant daytime source	Various	[3][5]
Photolysis of Adsorbed HNO₃	Contributes to daytime HONO	Various	[11]

Experimental Protocols

The accurate measurement of atmospheric **nitrous acid** is challenging due to its high reactivity and potential for sampling artifacts. Several techniques have been developed and refined for reliable HONO detection.

Long Path Absorption Photometer (LOPAP)

The LOPAP is a wet-chemical technique that provides sensitive and specific measurements of gaseous HONO.

Methodology:

Sampling: Ambient air is drawn through a temperature-controlled stripping coil.



- Chemical Reaction: Inside the coil, HONO is selectively scrubbed into a reagent solution containing sulfanilamide and hydrochloric acid, forming a diazonium salt.
- Derivatization: The diazonium salt then reacts with N-(1-naphthyl)-ethylenediamine to form a stable and intensely colored azo dye.
- Detection: The concentration of the azo dye is measured photometrically in a long-path absorption cell, which is directly proportional to the initial HONO concentration in the sampled air.
- Interference Correction: A second channel is often used to correct for potential interferences from other nitrogen-containing species.

Operational Parameters (Typical):

- Sampling Flow Rate: 1 L min-1
- Reagent Composition: Varies by instrument and specific application.
- Detection Wavelength: ~550 nm
- Time Resolution: Typically a few minutes.

Differential Optical Absorption Spectroscopy (DOAS) and Multi-Axis DOAS (MAX-DOAS)

DOAS is a remote sensing technique that identifies and quantifies trace gases by their characteristic narrow-band absorption features in the UV-visible spectrum of scattered sunlight. MAX-DOAS instruments observe scattered sunlight at different elevation angles to retrieve vertical profile information of trace gases and aerosols in the lower troposphere.

Methodology:

 Spectral Acquisition: A telescope collects scattered sunlight at various elevation angles, and the light is directed to a spectrometer.



- Spectral Fitting: The measured spectra are analyzed using a DOAS fitting algorithm. The
 algorithm separates the narrow-band absorption structures of different trace gases from the
 broad-band spectral features caused by Rayleigh and Mie scattering.
- Slant Column Density (SCD) Retrieval: The result of the DOAS fit is the integrated concentration of the absorber along the light path, known as the slant column density.
- Vertical Profile Retrieval: By combining measurements at different elevation angles with a radiative transfer model, vertical profiles of trace gas concentrations and aerosol extinction can be retrieved.

Operational Parameters (Typical):

- Wavelength Range for HONO: ~335-375 nm
- Elevation Angles: A sequence of angles, typically from near the horizon to zenith.
- Reference Spectrum: A spectrum recorded at the zenith angle is often used as a Fraunhofer reference to remove solar absorption lines.

Smog Chamber Experiments

Smog chambers are large, controlled-environment reactors used to simulate atmospheric chemical processes under realistic conditions. They are invaluable for studying the mechanisms of heterogeneous HONO formation.

Methodology:

- Chamber Preparation: The chamber is flushed with purified air to remove any contaminants.
- Introduction of Reactants: Known concentrations of precursor gases (e.g., NO₂, H₂O) and seed aerosols (e.g., soot, TiO₂) are injected into the chamber.
- Control of Environmental Conditions: Temperature, relative humidity, and light intensity (using UV lamps that simulate the solar spectrum) are carefully controlled.
- Monitoring of Chemical Species: A suite of analytical instruments is used to monitor the concentrations of reactants and products, including HONO, NO₂, and aerosol properties,



over time.

 Data Analysis: The temporal evolution of the chemical species is used to determine reaction rates, uptake coefficients, and formation mechanisms.

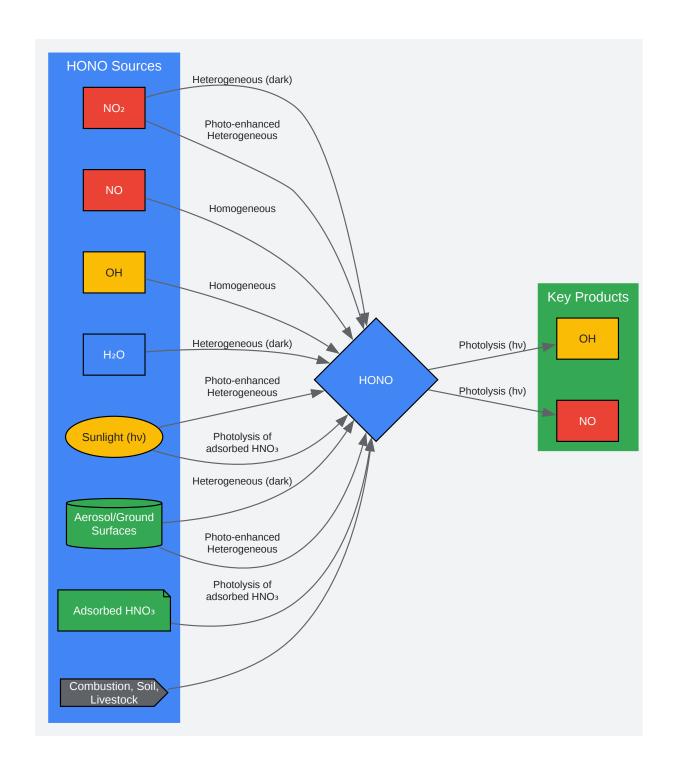
Experimental Conditions (Example for Heterogeneous HONO formation on TiO2):

- Aerosol: TiO₂ particles
- NO₂ Mixing Ratio: 34-400 ppb
- Relative Humidity: Varied, with a peak in HONO production observed around 25% RH.
- Light Source: Lamps simulating the solar actinic flux.[8]

Visualizing Atmospheric HONO Chemistry

The following diagrams, generated using the DOT language, illustrate the central role of **nitrous acid** in atmospheric chemistry.

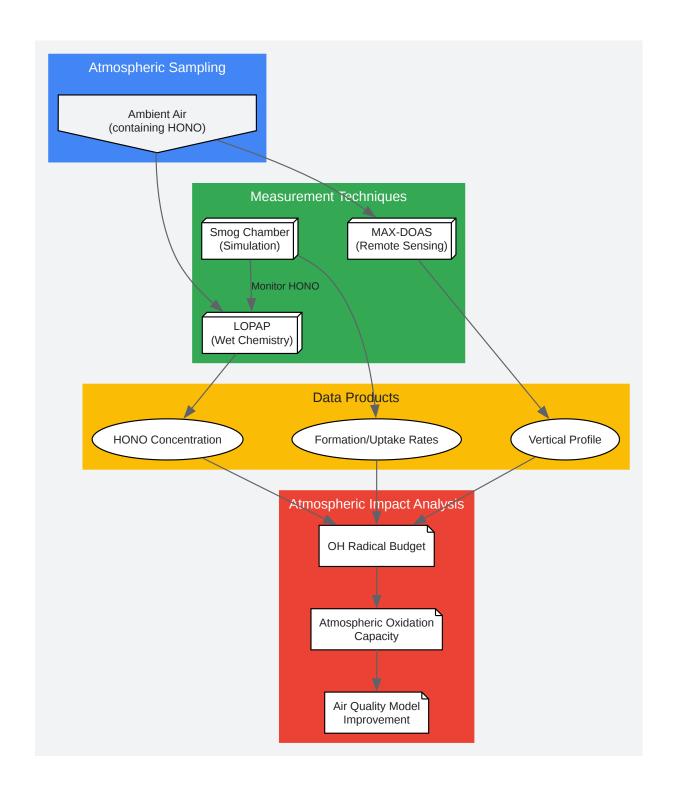




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Primary formation and loss pathways of atmospheric **nitrous acid** (HONO).





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Experimental workflow for investigating atmospheric HONO and its impact.



Conclusion

Nitrous acid is a pivotal species in atmospheric chemistry, acting as a primary source of the hydroxyl radical that drives atmospheric oxidation. The discovery of significant heterogeneous and photo-enhanced formation pathways has been crucial in explaining observed HONO concentrations that were previously underestimated by atmospheric models. Accurate measurement and quantification of HONO and its sources are essential for improving our understanding of air quality, photochemical smog formation, and the atmospheric fate of pollutants. Continued research, utilizing advanced experimental techniques and comprehensive field campaigns, is necessary to further elucidate the complex chemistry of this important atmospheric compound.

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